molecular formula C21H26N4O4 B2837090 1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902037-68-7

1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2837090
CAS No.: 902037-68-7
M. Wt: 398.463
InChI Key: WKDYWJYIZPWDHS-UHFFFAOYSA-N
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Description

1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity in the blood can contribute to the rapid breakdown of complex carbohydrates into glucose, causing a faster rise in blood glucose levels following a meal .

Mode of Action

The compound interacts with the α-amylase enzyme, inhibiting its activity . This interaction is believed to slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

The inhibition of α-amylase activity affects the carbohydrate metabolism pathway. By reducing the activity of this enzyme, the breakdown of complex carbohydrates into glucose is slowed down. This leads to a more gradual increase in blood glucose levels, which can be beneficial in the management of diabetes .

Pharmacokinetics

The compound has demonstrated excellent antidiabetic action in vitro, with ic50 values in the 0252–0281 mM range . This suggests that the compound may have good bioavailability and efficacy.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of α-amylase activity. This results in a slower breakdown of complex carbohydrates, leading to a more gradual increase in blood glucose levels . This can help manage hyperglycemia in diabetic patients.

Properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-14-6-3-8-25-18(14)23-19-16(21(25)27)12-17(24(19)9-5-10-28-2)20(26)22-13-15-7-4-11-29-15/h3,6,8,12,15H,4-5,7,9-11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDYWJYIZPWDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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